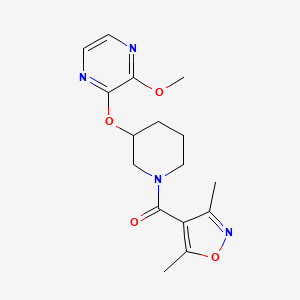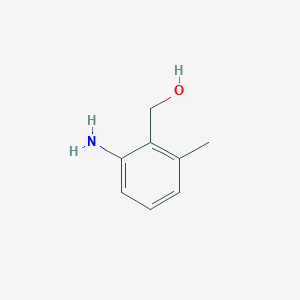![molecular formula C8H8Cl2N2O2 B2855954 N-[(2,4-dichlorobenzyl)oxy]urea CAS No. 338395-14-5](/img/structure/B2855954.png)
N-[(2,4-dichlorobenzyl)oxy]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dichlorobenzyl)oxy]urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DCBU and has been used as an herbicide in the past. However, its potential as a research tool has been of particular interest to scientists due to its ability to inhibit photosynthesis in plants.
作用机制
Target of Action
The primary target of [(2,4-dichlorophenyl)methoxy]urea, also known as DCMU or Diuron, is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .
Mode of Action
DCMU acts as a very specific and sensitive inhibitor of photosynthesis . It blocks the Q_B plastoquinone binding site of PSII, disallowing the electron flow from PSII to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The inhibition of PSII by DCMU affects the photosynthetic electron transport chain, which is a crucial part of the light-dependent reactions in photosynthesis . This leads to a reduction in the production of ATP and NADPH, two key molecules that provide the energy and electrons needed for the light-independent reactions of photosynthesis .
Pharmacokinetics
Given its use as a herbicide, it is likely to have good environmental stability and persistence, allowing it to remain active in the environment for an extended period .
Result of Action
The inhibition of photosynthesis by DCMU leads to a decrease in the plant’s ability to produce energy and build essential organic compounds . This results in the cessation of plant growth and eventually leads to plant death, making DCMU an effective herbicide .
Action Environment
Environmental factors such as light intensity, temperature, and water availability can influence the action, efficacy, and stability of DCMU . For example, as DCMU’s mode of action involves the inhibition of photosynthesis, its efficacy may be influenced by light intensity . Additionally, factors such as soil type and rainfall can affect the persistence and mobility of DCMU in the environment .
实验室实验的优点和局限性
DCBU has a number of advantages as a research tool. It is a cost-effective method for studying photosynthesis in plants and has been extensively studied in the scientific literature. However, there are also some limitations to the use of DCBU in lab experiments. For example, the accumulation of reactive oxygen species can cause oxidative stress, which can lead to the death of plants. Additionally, DCBU has been shown to have toxic effects on some plant species, which can limit its use in certain experiments.
未来方向
There are a number of future directions for the study of DCBU in scientific research. One potential direction is the use of DCBU as a tool to study the effects of oxidative stress on plants. Another potential direction is the development of new herbicides based on the structure of DCBU. Additionally, the study of the biochemical and physiological effects of DCBU on plants could lead to a better understanding of the role of photosynthesis in plant growth and development.
Conclusion:
In conclusion, N-[(2,4-dichlorobenzyl)oxy]urea, or DCBU, is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to inhibit photosynthesis in plants and has been used as a tool to study the effects of oxidative stress on plants. DCBU has a number of advantages as a research tool, but also has some limitations. There are a number of future directions for the study of DCBU in scientific research, including the development of new herbicides and a better understanding of the role of photosynthesis in plant growth and development.
合成方法
The synthesis of DCBU involves the reaction of 2,4-dichlorobenzyl alcohol with urea in the presence of a catalyst. The reaction results in the formation of DCBU as a white crystalline solid. The yield of the reaction is typically high, making it a cost-effective method for producing DCBU.
科学研究应用
DCBU has been extensively used in scientific research as a tool to study photosynthesis in plants. It has been shown to inhibit photosystem II, which is responsible for the light-dependent reactions of photosynthesis. This inhibition leads to the accumulation of reactive oxygen species, which can be used to study the effects of oxidative stress on plants. DCBU has also been used to study the role of photosynthesis in the regulation of plant growth and development.
属性
IUPAC Name |
(2,4-dichlorophenyl)methoxyurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(7(10)3-6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSHZIERDWXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CONC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855874.png)
![8-Aminobicyclo[3.2.1]octan-3-ol](/img/structure/B2855875.png)
![5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2855876.png)
![3-(3-methylbutyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2855887.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2855889.png)
![5-cyclohexyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2855892.png)
![N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2855893.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2855894.png)